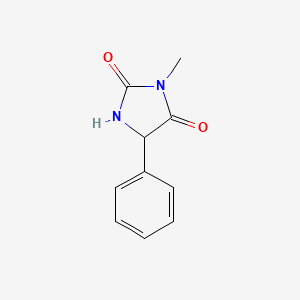

3-Methyl-5-phenylhydantoin

Description

Structure

3D Structure

Propriétés

Numéro CAS |

6846-11-3 |

|---|---|

Formule moléculaire |

C10H10N2O2 |

Poids moléculaire |

190.20 g/mol |

Nom IUPAC |

3-methyl-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C10H10N2O2/c1-12-9(13)8(11-10(12)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14) |

Clé InChI |

FAYMRSZJXWFWRS-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=O)C(NC1=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies for 3 Methyl 5 Phenylhydantoin and Its Analogues

Classical and Established Synthesis Routes

These methods have long been the cornerstone of hydantoin (B18101) synthesis, valued for their reliability and simplicity.

The Bucherer-Bergs reaction stands as one of the most convenient and widespread methods for preparing 5-substituted and 5,5-disubstituted hydantoins. mdpi.comencyclopedia.pub This multicomponent reaction typically involves heating a carbonyl compound, such as an aldehyde or ketone, with potassium cyanide and ammonium (B1175870) carbonate. wikipedia.orgjddtonline.info The reaction works effectively for a range of aliphatic and aromatic carbonyls. encyclopedia.pub

The general mechanism proceeds through the formation of an aminonitrile intermediate from the reaction of the carbonyl compound, ammonia (B1221849) (from ammonium carbonate), and cyanide. wikipedia.org This aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid, which undergoes an intramolecular cyclization to an imino-oxazolidinone intermediate. wikipedia.org This intermediate finally rearranges to the more stable hydantoin ring structure. wikipedia.org

For the synthesis of a 5-phenylhydantoin (B13835) derivative, benzaldehyde (B42025) would serve as the carbonyl starting material. To obtain the N-3 methyl substitution found in 3-methyl-5-phenylhydantoin, a subsequent N-alkylation step on the hydantoin ring would be necessary, as the classical Bucherer-Bergs reaction yields hydantoins that are unsubstituted on the nitrogen atoms. mdpi.com An adaptation involves using a primary amine in place of ammonium carbonate, which can lead to N-3 substituted hydantoins directly. Another adaptation is the use of cyanohydrins as the starting material instead of the carbonyl compound. wikipedia.org

A notable application of this reaction is in the synthesis of the anticonvulsant drug Phenytoin (B1677684) (5,5-diphenylhydantoin). mdpi.com Although initial syntheses from benzophenone (B1666685) under standard conditions gave low yields, optimizing the reaction time and temperature significantly improved the outcome. mdpi.com

Table 1: Bucherer-Bergs Reaction Conditions for Phenytoin Synthesis

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| Benzophenone | (NH₄)₂CO₃, NaCN | 60% EtOH | 58-62 °C | 10 h | 7% |

| Benzophenone | (NH₄)₂CO₃, NaCN | 60% EtOH | 58-62 °C | 90 h | 67% |

| Benzophenone | (NH₄)₂CO₃, NaCN | Closed Vessel | 110 °C | - | 75% |

Data sourced from a study on the synthesis of Phenytoin. mdpi.com

The formation of the hydantoin ring can also be achieved through the cyclization of corresponding urea (B33335) derivatives. nih.gov This approach is a fundamental alternative to the Bucherer-Bergs synthesis. One of the earliest examples is the Urech hydantoin synthesis, developed in 1873, which involves reacting an amino acid with potassium cyanate (B1221674) to form a ureido acid, followed by acid-mediated cyclization to the hydantoin. mdpi.combeilstein-journals.org

A more general strategy involves the intramolecular cyclization of α-ureido esters under basic conditions. organic-chemistry.org This method provides a direct route to 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins. For example, starting from an appropriate α-ureido acid derivative of phenylalanine, cyclization would yield 5-phenylhydantoin. If N-methylurea is used in the formation of the ureido acid, the resulting hydantoin could be methylated at the N-3 position. An efficient procedure has been described for preparing 5-dialkylaminomethylhydantoins via the cyclization of urea derivatives derived from β-aminoalanines. nih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. tandfonline.com The Bucherer-Bergs reaction, as discussed, is a prime example of a classical MCR used for hydantoin synthesis. mdpi.comnih.gov

More contemporary MCRs have also been developed. A notable example is the Ugi/De-Boc/Cyclization methodology. mdpi.com This five-component reaction utilizes an aldehyde (or ketone), an amine, an isonitrile, methanol, and carbon dioxide as starting materials. mdpi.com The reaction proceeds through carbamate (B1207046) intermediates, which then undergo cyclization under alkaline conditions to furnish fully functionalized hydantoins in good yields. mdpi.comjddtonline.info This approach offers a high degree of molecular diversity in the final hydantoin products.

Modern and Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods that allow for precise control over the regiochemistry and stereochemistry of the hydantoin products.

Regioselectivity is crucial when multiple reaction sites are present in a molecule. In the context of hydantoin synthesis, modern strategies often employ cycloaddition reactions to achieve this control. A recent study demonstrated the regioselective synthesis of novel spiro-pyrazoline-imidazolidine-2,4-diones through a 1,3-dipolar cycloaddition reaction. nih.govmdpi.com

In this approach, nitrile imines are generated in situ and reacted with 5-methylidene-3-phenyl-hydantoin. mdpi.com The cycloaddition occurs regioselectively at the exocyclic C=C double bond of the hydantoin derivative. nih.govresearchgate.net It was observed that the terminal nitrogen atom of the nitrile imine consistently connects to the more sterically hindered carbon atom of the double bond, leading to the formation of a single regioisomeric spiro-hydantoin product. nih.govdntb.gov.ua This regioselectivity was rationalized through DFT calculations of molecular orbital interactions. nih.gov

Table 2: Regioselective Synthesis of Spiro-pyrazoline-imidazolidine-2,4-diones

| Dipolarophile | 1,3-Dipole Source | Reaction Type | Outcome |

| 5-Methylidene-3-phenyl-hydantoin | Nitrile Imines (from Hydrazonoyl Chlorides) | [3+2] Cycloaddition | Regioselective formation of a single spiro-pyrazoline regioisomer |

This table summarizes the findings from studies on the regioselective cycloaddition to hydantoin derivatives. nih.govmdpi.com

Many biologically active hydantoins are chiral, with their pharmacological activity often residing in a single enantiomer. This necessitates synthetic methods that can control the stereochemical outcome. The synthesis of chiral hydantoin analogues, such as the anticonvulsant drug mephenytoin (B154092) (3-methyl-5-ethyl-5-phenylhydantoin), highlights the application of stereoselective strategies. openmedscience.com The separate R and S enantiomers of mephenytoin have been synthesized by reacting the individual enantiomers of 5-ethyl-5-phenylhydantoin with an appropriate methylating agent. openmedscience.com

Enantioselective synthesis can also be achieved through palladium-catalyzed (3 + 2) cycloaddition reactions between 5-vinyloxazolidine-2,4-diones and isocyanates, which provides a route to chiral thiohydantoins and hydantoins like nirvanol (B14652) and mephenytoin. organic-chemistry.org Furthermore, the resolution of racemic mixtures is a common strategy. For instance, the enantiomers of 5-([2-2H]4-hydroxyphenyl)-5-phenylhydantoin were separated using brucine (B1667951) resolution. openmedscience.com This approach allows for the isolation of optically pure stereoisomers from a racemic mixture. nih.gov

Green Chemistry Approaches in Hydantoin Synthesis

Modern synthetic chemistry increasingly emphasizes the development of environmentally sustainable processes. In the context of hydantoin synthesis, green chemistry approaches aim to reduce waste, eliminate hazardous solvents and reagents, and improve energy efficiency. researchgate.netzenodo.org These methods represent a significant advancement over traditional multi-step syntheses, which often involve toxic materials and complex purification procedures. zenodo.org

Key green methodologies applicable to the synthesis of the hydantoin scaffold include:

Solvent-Free and Grinding Conditions: One-pot reactions conducted by grinding reagents together in the absence of a solvent offer substantial environmental benefits. scirp.org This technique leads to short reaction times, excellent yields, and simplified workup procedures. scirp.org

Microwave and Ultrasound Irradiation: The use of microwave or ultrasound energy can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation compared to conventional heating. researchgate.net

Use of Magnetic Nanoparticles as Catalysts: The Bucherer–Bergs reaction for synthesizing 5,5-disubstituted hydantoins can be effectively catalyzed by magnetic Fe3O4 nanoparticles under solvent-free conditions. academie-sciences.fr This approach allows for high yields in short reaction times, and the catalyst can be easily recovered and reused. academie-sciences.fr

These strategies align with the core principles of green chemistry by minimizing waste and energy consumption while providing efficient pathways to a diverse array of hydantoin derivatives. researchgate.netzenodo.org

Preparation of N-3 Alkylated and Substituted Hydantoins

The introduction of substituents at the N-3 position of the hydantoin ring is a critical step in the synthesis of compounds like this compound. This modification is typically achieved through the alkylation of a 5-phenylhydantoin precursor.

Alkylation Procedures on the N-3 Nitrogen

Selective alkylation at the N-3 nitrogen of the hydantoin ring is a well-established procedure. A common method involves the use of phase-transfer catalysis (PTC), which enhances reaction rates and allows for milder conditions. kau.edu.sakau.edu.sa In a typical PTC procedure, a hydantoin substrate, such as 5-methyl-5-phenylhydantoin (B155086), is treated with an organohalogen reagent in the presence of a catalyst like tetrabutylammonium (B224687) bromide. kau.edu.sakau.edu.sa This technique generally results in N-3 monoalkylation as the primary product. kau.edu.sakau.edu.sa

Another effective method for selective N-3 alkylation involves using dimethylformamide dialkyl acetals. Treating 5-substituted hydantoins with an excess of these reagents at elevated temperatures (e.g., 100°C) can produce N-3 alkylated derivatives in high yields, typically ranging from 69% to 90%. researchgate.net

For the synthesis of 3-methyl-5-[4-(methylsulfonyl)phenyl]-5-phenylhydantoin, a related analogue, the procedure involves dissolving the hydantoin precursor in a mixture of dimethylformamide (DMF) and potassium carbonate (K2CO3), followed by the addition of iodomethane. nih.gov The reaction is carefully monitored to prevent alkylation at the N-1 position. nih.gov

The table below summarizes various N-3 alkylation conditions for hydantoin derivatives.

| Precursor | Alkylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| 5-[4-(methylsulfanyl)phenyl]-5-phenylhydantoin | Iodomethane | K2CO3 | DMF | 3-Methyl-5-[4-(methylsulfonyl)phenyl]-5-phenylhydantoin | 29 | nih.gov |

| 5-[4-(methylsulfanyl)phenyl]-5-phenylhydantoin | Iodoethane | K2CO3 | DMF | 3-Ethyl-5-[4-(methylsulfonyl)phenyl]-5-phenylhydantoin | 54 | nih.gov |

| 5-[4-(methylsulfanyl)phenyl]-5-phenylhydantoin | Propyl bromide | K2CO3 | DMF | 3-Propyl-5-[4-(methylsulfonyl)phenyl]-5-phenylhydantoin | 35 | nih.gov |

| 5-substituted hydantoins | Dimethylformamide dialkyl acetals | None | Excess reagent | N(3)-alkyl derivatives | 69-90 | researchgate.net |

| 5-Methyl-5-phenylhydantoin | Organohalogen reagents | Tetrabutylammonium bromide | THF | 3-Alkyl-5-methyl-5-phenylhydantoins | N/A | kau.edu.sakau.edu.sa |

Synthesis of Diverse Substituents at the N-3 Position

The N-3 position of the hydantoin ring can accommodate a wide variety of substituents beyond a simple methyl group. Synthetic strategies have been developed to introduce different alkyl, cycloalkyl, and alkenyl groups to modify the properties of the resulting molecule. researchgate.net For instance, a series of 3,5-disubstituted-5-phenylhydantoins were synthesized with various N-3 substituents to systematically alter their lipophilicity. researchgate.net The synthesis of N-Mannich bases derived from 5-cyclopropyl-5-phenylhydantoins further illustrates the versatility of N-3 functionalization. mdpi.com Similarly, research into new anticonvulsant drugs has led to the synthesis of spirohydantoins with 4-substituted benzyl (B1604629) groups or 2-(4-substituted phenyl)-2-oxoethyl groups at the N-3 position. researchgate.net

Synthesis of Spiro-Hydantoin Derivatives Incorporating this compound Moieties

Spiro-hydantoins are a unique class of compounds where the C-5 carbon of the hydantoin ring is part of a spirocyclic system. The synthesis of such derivatives that also feature a methyl group at the N-3 position has been documented. One notable example is the synthesis of 3-methyl-9'-fluorenespiro-5-hydantoin. researchgate.netnih.gov This process involves the methylation of a fluorenylspirohydantoin precursor to introduce the methyl group at the N-3 position. researchgate.net The structure of these complex spiro compounds is typically confirmed through extensive spectroscopic analysis, including UV-Vis, FT-IR, Raman, and various 2D NMR techniques. researchgate.netnih.gov

Isotope-Labeling Strategies for this compound and Related Hydantoins

Isotope labeling is a crucial technique for tracking molecules in biological systems and elucidating metabolic pathways. openmedscience.comnih.govalmacgroup.com For hydantoin-based compounds, labeling strategies often focus on incorporating stable (¹³C) or radioactive (¹⁴C) isotopes. openmedscience.com

Carbon-13 and Carbon-14 Labeling

The synthesis of isotopically labeled this compound analogues has been achieved for metabolic studies. A prominent example is the synthesis of the enantiomers of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin), a closely related anticonvulsant, labeled with Carbon-14. openmedscience.comscispace.com In this synthesis, the separate R and S forms of 5-ethyl-5-phenylhydantoin are reacted with [¹⁴C₂]dimethylsulphate to introduce a ¹⁴C-labeled methyl group at the N-3 position. openmedscience.com

The general approach for introducing a Carbon-14 label often involves using simple, commercially available ¹⁴C-labeled building blocks, such as [¹⁴C]carbon dioxide or [¹⁴C]potassium cyanide, early in the synthetic sequence. openmedscience.comalmacgroup.com For instance, the Bucherer-Bergs reaction can be performed with [¹⁴C]potassium cyanide to produce a hydantoin ring with a ¹⁴C label at the C-4 position. openmedscience.com Late-stage labeling, which introduces the isotope in one of the final synthetic steps, is an emerging and highly valuable strategy. nih.gov An example of this is the use of [¹⁴C]CH₃I in a Wittig reaction to introduce a labeled methylene (B1212753) group. nih.gov

For Carbon-13 labeling, similar strategies are employed. [¹³C]urea can be used as a source to label the hydantoin ring. openmedscience.com For example, [6-¹³C]-L-5-benzylhydantoin was prepared from [3-¹³C]-L-phenylalanine, demonstrating the incorporation of the label via a labeled amino acid precursor. openmedscience.com

Deuterium (B1214612) and Tritium (B154650) Labeling

The introduction of deuterium (²H or D) and tritium (³H or T) into the this compound structure is crucial for its use as an internal standard in mass spectrometry-based bioanalytical studies and for investigating its metabolic fate. Several methodologies have been established for the isotopic labeling of hydantoin derivatives, which can be applied to this compound.

Catalytic Exchange Labeling

One of the most direct methods for deuterium labeling is through heterogeneous catalytic hydrogen-deuterium (H-D) exchange. This process typically involves heating the substrate in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), with deuterium oxide (D₂O) serving as the deuterium source. For this compound, this method would primarily introduce deuterium atoms onto the aromatic phenyl ring. The efficiency and position of the exchange can be influenced by the choice of catalyst and reaction conditions. A similar approach has been successfully used for deuterating related hydantoin compounds like phenytoin. researchgate.net

Reductive Dehalogenation

A more position-specific method involves the synthesis of a halogenated precursor of this compound, followed by catalytic reductive dehalogenation using either deuterium (D₂) or tritium (T₂) gas. For instance, a bromo- or chloro-substituted phenylhydantoin can be prepared first. The subsequent reaction with D₂ or T₂ gas in the presence of a catalyst like Pd/C effectively replaces the halogen atom with a deuterium or tritium atom. This strategy has been employed for the synthesis of tritiated and deuterated versions of the hydantoin drug sorbinil, where an 8-chloro substituted analog was reduced with tritium gas. openmedscience.commdpi.comsemanticscholar.org

Labeling via Precursor Modification

Tritium can be introduced at the N-3 methyl group by utilizing a tritiated methylating agent. The synthesis would start with the precursor 5-phenylhydantoin, which is then alkylated at the N-3 position. Reagents such as tritiated methyl iodide ([³H]CH₃I) or tritiated dimethyl sulfate (B86663) can be used for this purpose. osti.gov This method offers a precise way to label the methyl group with high specific activity. A comparable strategy has been used for the ¹⁴C-labeling of mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin), where 5-ethyl-5-phenylhydantoin was reacted with [¹⁴C]dimethylsulphate. openmedscience.com

Another approach involves the reduction of an unsaturated precursor. For example, 3-methyl-5-benzylidenehydantoin could be synthesized and subsequently reduced with tritium gas (T₂). This reaction would saturate the exocyclic double bond, introducing tritium at the C-5 position of the hydantoin ring and the adjacent benzylic carbon. A similar reduction of an alkene intermediate has been used to prepare [5,6-³H]-5-indolylmethylhydantoin. openmedscience.com

Table 1: Synthetic Methods for Deuterium and Tritium Labeling of this compound

| Method | Isotope | Labeled Position(s) | Key Reagents & Conditions | Precursor Compound |

| Catalytic H-D Exchange | Deuterium | Phenyl ring | D₂O, Pd/C or Pt/C, Heat | This compound |

| Reductive Dehalogenation | Deuterium or Tritium | Phenyl ring | D₂ or T₂ gas, Pd/C | Halogenated this compound |

| N-3 Methylation | Tritium | N-3 Methyl group | [³H]CH₃I, Base | 5-Phenylhydantoin |

| Alkene Reduction | Tritium | C-5 and benzylic carbon | T₂ gas, Catalyst | 3-Methyl-5-benzylidenehydantoin |

Nitrogen-15 Labeling

Nitrogen-15 (¹⁵N) labeling of this compound is valuable for nuclear magnetic resonance (NMR) spectroscopy studies to investigate reaction mechanisms, molecular structure, and interactions. openmedscience.com The ¹⁵N isotope can be incorporated into the hydantoin ring at the N-1 or N-3 position, or both, depending on the synthetic strategy and the labeled reagents used.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a versatile method for synthesizing hydantoins from ketones or aldehydes, ammonium carbonate, and an alkali cyanide. mdpi.com To introduce a ¹⁵N label into the hydantoin ring of this compound, ¹⁵N-labeled reagents such as [¹⁵N]ammonium carbonate or potassium [¹⁵N]cyanide can be used in the initial reaction with benzaldehyde. This would result in a ¹⁵N-labeled 5-phenylhydantoin. The final step would be the methylation at the N-3 position to yield the desired product. The use of [¹³C,¹⁵N]potassium cyanide has been documented for the synthesis of hydantoins with multiple labels. openmedscience.com

Cyclization with Labeled Urea Derivatives

An alternative pathway involves the condensation of an α-amino acid derivative with a labeled urea or isocyanate. To synthesize ¹⁵N-labeled this compound, one could react phenylglycine with N-methyl-[¹⁵N]urea. The cyclization of the resulting ureido acid intermediate under acidic or basic conditions would form the hydantoin ring with the ¹⁵N label specifically at the N-3 position. Alternatively, using [1,3-¹⁵N₂]urea would result in a doubly labeled hydantoin ring at both nitrogen positions. The subsequent methylation step would then be unnecessary if N-methyl-[¹⁵N]urea is used.

Table 2: Synthetic Methods for Nitrogen-15 Labeling of this compound

| Method | Labeled Position(s) | Key ¹⁵N Reagent | General Approach |

| Bucherer-Bergs Synthesis | N-1 and/or N-3 | [¹⁵N]Ammonium Carbonate or K¹⁵CN | Synthesis of ¹⁵N-5-phenylhydantoin from benzaldehyde, followed by N-3 methylation. |

| Urea Condensation | N-3 | N-Methyl-[¹⁵N]urea | Condensation of phenylglycine with labeled N-methylurea followed by cyclization. |

| Urea Condensation | N-1 and N-3 | [¹⁵N₂]Urea | Condensation of phenylglycine with doubly labeled urea, followed by N-3 methylation. |

Chemical Reactivity and Transformations of 3 Methyl 5 Phenylhydantoin

Reactions of the Hydantoin (B18101) Ring System

The hydantoin ring, a core structure of 3-methyl-5-phenylhydantoin, is susceptible to a range of reactions that can alter its fundamental structure and lead to the formation of new derivatives.

Hydrolysis and Ring Opening Mechanisms

The hydrolysis of the hydantoin ring is a significant reaction, often leading to the formation of α-amino acids. This process typically involves the cleavage of the amide bonds within the ring structure. The hydrolysis can be catalyzed by acids or bases. For instance, hydrolysis of 5-substituted hydantoins with a solution of barium hydroxide (B78521) can yield amino acids in high yields. researchgate.net

The mechanism of hydrolysis is influenced by the pH of the solution. Studies on related 5-substituted hydantoins have shown that the reaction can be subject to catalysis by various buffers. researchgate.net The ring opening can proceed through the formation of an N-carbamoyl amino acid intermediate, which is then further hydrolyzed to the corresponding amino acid. tandfonline.com The rate of hydrolysis and the specific products formed can be influenced by the nature of the substituents on the hydantoin ring.

Derivatization at Amide Nitrogens (N-1)

The amide nitrogens of the hydantoin ring, particularly the N-1 position, are sites for derivatization reactions. Alkylation and acylation are common transformations at this position. For example, spiro-hydantoins can be alkylated or acylated at the N-1 nitrogen atom with reagents like benzyl (B1604629) chloride or di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net This allows for the introduction of various functional groups, which can modify the properties of the parent molecule.

Derivatization is a technique used to alter the chemical and physical properties of a compound to enhance its analysis or to create new molecules with specific functionalities. greyhoundchrom.com In the context of this compound, derivatization at the N-1 position can be used to synthesize a variety of new compounds with potential applications in medicinal chemistry and other fields.

Modifications at the C-5 Position

The C-5 position of the hydantoin ring is another key site for chemical modifications. The presence of a phenyl group at this position in this compound influences its reactivity. One notable reaction is the deamination of related 5-dialkylaminomethylhydantoins, which can lead to the formation of a methylene (B1212753) group at the C-5 position, resulting in 3-phenyl-5-methylenehydantoin. researchgate.net

Furthermore, modifications at the C-5 position can be achieved through reactions such as the Bucherer-Bergs reaction, which is a method for synthesizing hydantoins from ketones. mdpi.com This reaction can be used to introduce various substituents at the C-5 position, highlighting the versatility of this position for creating a diverse range of hydantoin derivatives.

Cycloaddition Reactions Involving this compound Derivatives

Derivatives of this compound, particularly those with an exocyclic double bond at the C-5 position, can participate in cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and spirocyclic systems.

1,3-Dipolar Cycloadditions

1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org Derivatives of this compound, such as 5-methylidene-3-phenylhydantoin, can act as dipolarophiles in these reactions. mdpi.comnih.govresearchgate.net

A notable example is the reaction of 5-methylidene-3-phenylhydantoin with nitrile imines, which are generated in situ from hydrazonoyl chlorides. mdpi.comresearchgate.net This [3+2] cycloaddition proceeds regioselectively to yield spiro-pyrazoline-imidazolidine-2,4-diones. mdpi.comnih.govresearchgate.net The regioselectivity of this reaction, where the terminal nitrogen atom of the nitrile imine connects to the more sterically hindered carbon of the double bond, has been rationalized using DFT calculations. mdpi.comnih.govresearchgate.net

Another example involves the 1,3-dipolar cycloaddition of azomethine ylides to 5-methylidene hydantoins. nih.govroyalsocietypublishing.org These reactions can produce dispiro derivatives in a regio- and diastereoselective manner. nih.govroyalsocietypublishing.org The success of these reactions can be dependent on the steric bulk of the substituents on the azomethine ylide. royalsocietypublishing.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with 5-Methylidene-3-phenylhydantoin Derivatives

| 1,3-Dipole | Dipolarophile | Product | Reference(s) |

| Nitrile Imines | 5-Methylidene-3-phenylhydantoin | Spiro-pyrazoline-imidazolidine-2,4-diones | mdpi.com, nih.gov, researchgate.net |

| Azomethine Ylides | 5-Methylidene-3-phenylhydantoin | Dispiro derivatives | nih.gov, royalsocietypublishing.org |

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. Derivatives of this compound, specifically 5-methylidene-hydantoins, can function as dienophiles in these reactions. nih.gov

The reaction of 5-methylidene-hydantoins with various 1,3-dienes, such as cyclopentadiene, cyclohexadiene, 2,3-dimethylbutadiene, and isoprene, leads to the formation of novel spiro-compounds. nih.gov These cycloaddition reactions have been shown to proceed with regioselectivity and stereoselectivity. nih.gov For instance, reactions with cyclic dienes often result in the formation of exo-isomers. nih.gov The reactivity in these Diels-Alder reactions can be influenced by the use of Lewis acid catalysts, such as zinc iodide (ZnI₂), particularly for less reactive dienes. nih.gov

Table 2: Examples of Diels-Alder Reactions with 5-Methylidene-hydantoin Derivatives

| Diene | Dienophile | Catalyst | Product Type | Reference(s) |

| Cyclopentadiene | 5-Methylidene-hydantoins | None (heating) | Spiro-hydantoin | nih.gov |

| Cyclohexadiene | 5-Methylidene-hydantoins | Lewis Acid (e.g., ZnI₂) | Spiro-hydantoin | nih.gov |

| 2,3-Dimethylbutadiene | 5-Methylidene-hydantoins | Lewis Acid (e.g., ZnI₂) | Spiro-hydantoin | nih.gov |

| Isoprene | 5-Methylidene-hydantoins | Lewis Acid (e.g., ZnI₂) | Spiro-hydantoin | nih.gov |

Specific Chemical Transformations

While this compound itself does not possess a primary amine group amenable to standard deamination, closely related hydantoin derivatives can undergo reactions that result in deamination and the formation of an alkene. Specifically, studies on 5-dialkylaminomethyl-3-phenylhydantoin derivatives have shown that these compounds undergo a deamination-elimination reaction when treated with water. clockss.orgresearchgate.net This reaction results in the formation of 3-phenyl-5-methylenehydantoin, an exocyclic alkene. clockss.orgresearchgate.net The process involves the elimination of the dialkylamine group from the C-5 position of the hydantoin ring. clockss.org

This transformation highlights a reactivity pathway for C-5 substituted hydantoins, leading to unsaturated derivatives. The reaction of 5-dialkylaminomethyl-3-phenylhydantoin derivatives in water readily yields the deaminated 5-methylenehydantoin product. clockss.org

Deamination-Elimination of a Hydantoin Derivative

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| 5-Dialkylaminomethyl-3-phenylhydantoin | Treatment with water | 3-Phenyl-5-methylenehydantoin | clockss.orgresearchgate.net |

The hydantoin ring in this compound contains two amide-type carbonyl groups, which are the primary sites for reduction chemistry. The ring itself is generally stable and resistant to non-biological oxidation.

Reduction Chemistry The reduction of this compound has been demonstrated using powerful reducing agents like lithium aluminum hydride (LiAlH₄). acs.orgacs.org The extent of the reduction can be controlled by the reaction conditions. It is possible to selectively reduce the carbonyl groups. acs.org

Under milder conditions, such as the dropwise addition of a LiAlH₄ solution in ether and allowing the reaction to proceed overnight, the C-4 carbonyl group is selectively reduced. acs.org This reaction converts this compound into 1-methyl-4-phenyl-2(3H)-imidazolone in good yield. acs.org The C-2 carbonyl group is more resistant to reduction, though prolonged refluxing with the reagent can yield a small amount of the corresponding imidazole. acs.org

By modifying the reaction conditions to be more forceful, such as using an excess of lithium aluminum hydride under Soxhlet extraction, both carbonyl groups can be completely reduced. acs.org This process yields the fully saturated 1-methyl-4-phenylimidazolidine. acs.org Other reducing systems, such as sodium borohydride, have also been employed for the reduction of the hydantoin ring system, typically yielding 4-hydroxy-2-imidazolidinones. researchgate.net

Reduction of this compound with Lithium Aluminum Hydride

| Reaction Conditions | Reagent | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Dropwise addition in ether, overnight at room temperature | LiAlH₄ | 1-Methyl-4-phenyl-2(3H)-imidazolone | 66% | acs.org |

| Excess reagent, Soxhlet conditions | LiAlH₄ | 1-Methyl-4-phenylimidazolidine | Fair yield | acs.org |

Oxidation Chemistry The hydantoin ring is relatively stable towards oxidation under non-metabolic conditions. researchgate.net While precursors such as imidazolinone derivatives can be readily converted to hydantoins via air oxidation, the oxidative cleavage of the hydantoin ring itself typically requires harsh conditions. rsc.org

The hydantoin ring system is known to undergo photochemical reactions, primarily involving fragmentation and cleavage of the ring. researchgate.net Studies on simple hydantoins using matrix isolation infrared spectroscopy have revealed a common pattern of reactivity upon UV irradiation. uc.ptuc.pt

When subjected to UV light, the hydantoin ring fragments, breaking the weakest carbon-carbon and nitrogen-carbon bonds. uc.pt This photofragmentation pattern is dictated by the electronic structure of the ring. aip.org The process leads to the formation of stable, small molecules. uc.ptuc.pt For simple hydantoins like 1-methylhydantoin, the identified photoproducts include carbon monoxide (CO), isocyanic acid (HNCO), methylenimine, and N-methyl-methylenimine. uc.pt This fragmentation occurs while keeping the fragment consisting of the strongest bonds (OCNH) intact. aip.org This general reactivity is applicable to the hydantoin core of this compound.

Common Photoproducts from Hydantoin Ring Fragmentation

| Photoproduct | Description | Reference |

|---|---|---|

| Isocyanic Acid (HNCO) | A primary product from the cleavage of the hydantoin ring. | uc.ptuc.pt |

| Carbon Monoxide (CO) | Formed alongside isocyanic acid during photofragmentation. | uc.ptuc.pt |

| Methylenimine (H₂C=NH) | Observed as a fragmentation product of the hydantoin core. | uc.pt |

Derivatization Strategies and Structure Property Relationships Non Physicochemical / Non Clinical

Design Principles for Hydantoin (B18101) Derivatives

The design of hydantoin derivatives is often guided by the goal of creating molecules with specific chemical functionalities and reactivities. A primary principle involves the strategic modification of the N-1, N-3, and C-5 positions of the hydantoin core. thieme-connect.com For derivatives of 3-methyl-5-phenylhydantoin, the N-3 position is already occupied, focusing derivatization efforts on the N-1 and C-5 positions.

Key design principles include:

Scaffold Hopping and Hybridization: A common strategy involves combining the hydantoin pharmacophore with other chemical scaffolds, such as triazoles, isoxazolines, or phosphates, to create hybrid molecules. thieme-connect.com This approach aims to merge the chemical properties of both moieties.

Stereochemical Control: The C-5 position of hydantoins can be a stereogenic center, especially when derived from α-amino acids. thieme-connect.com Synthetic design often focuses on controlling this stereochemistry to influence the three-dimensional shape and, consequently, the chemical interactions of the molecule.

Introduction of Specific Functional Groups: The introduction of targeted functional groups is a core design tactic. For instance, adding a methylsulfonyl group to the C-5 phenyl ring was a deliberate design choice in the synthesis of certain 5,5-diarylhydantoin derivatives to probe specific chemical interactions. nih.govsemanticscholar.org

Lipophilicity Modulation: The lipophilicity of hydantoin derivatives can be systematically adjusted by introducing various alkyl, cycloalkyl, and alkenyl groups, typically at the N-3 position. researchgate.netnih.gov While this has biopharmaceutical implications, it is fundamentally a strategy for altering the chemical character of the molecule.

Influence of N- and C-Substituents on Chemical Reactivity and Stability

The nature of the substituents at the nitrogen and carbon atoms of the hydantoin ring significantly dictates the molecule's chemical behavior.

N-Substituents: The nitrogen atoms at positions 1 and 3 are nucleophilic and can be readily alkylated using alkyl halides in alkaline conditions. researchgate.netkau.edu.sa

Reactivity at N-1 vs. N-3: The N-3 position is generally more easily alkylated than the N-1 position. researchgate.net In 5-phenylhydantoin (B13835), methylation occurs at the N-3 position to yield this compound.

Stability: The diketo form of the hydantoin ring is generally the most stable tautomer, and this stability is maintained across various N-1 substituted derivatives. orientjchem.orgarabjchem.orgresearchgate.net N-halogenated derivatives of hydantoins are used as halogenating agents, with their stability depending on the substitution pattern. wikipedia.org

Influence on Racemization: For chiral hydantoins, substitution at the N-3 position, such as in (S)-3-N-methyl-5-benzylhydantoin, influences the rate of racemization in solution, a key aspect of its chemical stability. cardiff.ac.uk

C-Substituents: The C-5 position is a critical site for influencing the molecule's properties.

Stability: 5,5-disubstituted hydantoins are notably stable, particularly as halogen carriers, compared to mono-substituted or unsubstituted hydantoin. google.com

Reactivity: The C-5 position can act as a reactive methylene (B1212753) group, enabling various condensation reactions. thieme-connect.com The introduction of an exocyclic double bond at this position, as in 5-methylidene-3-phenylhydantoin, creates a site for cycloaddition reactions. nih.gov

Stereochemical Stability: The substituents at C-5 have a profound effect on the stereochemical stability of the adjacent chiral center. The racemization of 5-substituted hydantoins is influenced by the electronic nature of the substituent. cardiff.ac.uk

| Position | Substituent Type | Influence on Chemical Properties | Example Compound |

|---|---|---|---|

| N-3 | Alkyl (e.g., Methyl, Ethyl) | Increases lipophilicity; can influence stereochemical stability and enzyme binding interactions. nih.govnih.govcardiff.ac.uk | 3-Methyl-5-ethyl-5-phenylhydantoin |

| C-5 | Two substituents (e.g., Phenyl, Methyl) | Increases overall stability of the hydantoin ring system. google.com | 5-Methyl-5-phenylhydantoin (B155086) |

| C-5 Phenyl Ring | Electron-withdrawing (e.g., -SO₂Me) | Orients the molecule in specific binding pockets through hydrogen bonding. nih.govsemanticscholar.org | 5-[4-(Methylsulfonyl)phenyl]-5-phenylhydantoin |

| N-1 / N-3 | Halogen (Cl, Br) | Creates reactive halogen-donating agents. wikipedia.orggoogle.com | Dichlorodimethylhydantoin (DCDMH) |

Synthesis of Complex Molecules Incorporating the this compound Scaffold

The this compound framework and its analogs serve as versatile building blocks for constructing more complex chemical architectures.

Spirocyclic Systems: A notable example is the synthesis of novel spiro-pyrazoline-imidazolidine-2,4-diones. This is achieved through a regioselective 1,3-dipolar cycloaddition reaction of nitrile imines to 5-methylidene-3-phenylhydantoin. nih.govresearchgate.netmdpi.com The reaction proceeds easily, furnishing structurally complex spiro compounds in good yields. nih.gov

Metal Complexes: Hydantoin derivatives, including 5-methyl-5-phenyl-hydantoin and 3-amino-5-methyl-5-phenyl-hydantoin, have been used as ligands to synthesize platinum(II) and platinum(IV) complexes. mdpi.comuctm.edu In these complexes, the hydantoin derivative can coordinate with the metal ion in various ways, for example, through the nitrogen atoms of the ring or attached amino groups, forming chelate rings. mdpi.comuctm.edu

Isotope-Labelled Molecules: Complex derivatives such as the separate enantiomers of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) have been synthesized with a ¹⁴C label at the 3-methyl group. openmedscience.comscispace.com This involves reacting the parent 5-ethyl-5-phenylhydantoin with [¹⁴C₂]dimethylsulphate. openmedscience.com Such syntheses are crucial for mechanistic studies in chemistry.

| Hydantoin Precursor | Reaction Type | Reactant(s) | Resulting Complex Molecule Type |

|---|---|---|---|

| 5-Methylidene-3-phenylhydantoin | 1,3-Dipolar Cycloaddition | Hydrazonoyl chlorides / Nitrile imines | Spiro-pyrazoline-imidazolidine-2,4-diones nih.govmdpi.com |

| 3-Amino-5-methyl-5-phenyl-hydantoin | Coordination Chemistry | Platinum salts (e.g., K₂[PtCl₄]) | Platinum(II) and Platinum(IV) complexes mdpi.com |

| 5-Ethyl-5-phenylhydantoin | N-Alkylation with Isotope | [¹⁴C₂]Dimethylsulphate | ¹⁴C-labelled 3-Methyl-5-ethyl-5-phenylhydantoin openmedscience.com |

| 5-[4-(Methylsulfanyl)phenyl]-5-phenylhydantoin | Oxidation | Oxone | 5-[4-(Methylsulfonyl)phenyl]-5-phenylhydantoin nih.govsemanticscholar.org |

Structure-Chemical Activity Relationships (excluding clinical or pharmacological efficacy/toxicity)

The relationship between the molecular structure of this compound derivatives and their chemical activity is a field of extensive study. This activity refers to their reactivity, binding affinity to chemical targets, and participation in chemical reactions.

Enzyme Inhibition and Binding: Molecular modeling studies of 5,5-diarylhydantoin derivatives reveal key structural features for chemical interactions. For example, in a series of cyclooxygenase (COX) inhibitors, a methylsulfonyl (MeSO₂) group on the C-5 phenyl ring orients into a specific secondary pocket of the enzyme. nih.govsemanticscholar.org Hydrogen bonding can occur between one of the oxygen atoms of the MeSO₂ group and an arginine residue (Arg⁵¹³). nih.gov Furthermore, the N-H group at the N-1 position (when N-3 is substituted with a methyl group) can form hydrogen bonds with other residues, highlighting the importance of the substitution pattern for binding affinity. nih.govsemanticscholar.org

Reactivity in Cycloadditions: In the cycloaddition of nitrile imines to 5-methylidene-3-phenylhydantoin, the reaction is highly regioselective. nih.govresearchgate.net The electronic nature of substituents on the nitrile imine influences the reaction yield. Electron-donating groups on the nitrile imine generally lead to higher yields of the spiro-hydantoin product, which is attributed to changes in the energy of the highest occupied molecular orbital (HOMO) of the dipole. nih.gov

Ligand-Metal Coordination: The structure of hydantoin derivatives dictates their behavior as ligands. 5-methyl-5-phenyl-hydantoin can act as a bidentate ligand, binding to a platinum ion via both nitrogen atoms to form a stable chelate ring. uctm.edu The introduction of an amino group at the N-3 position, as in 3-amino-5-methyl-5-phenyl-hydantoin, provides an additional coordination site, leading to monodentate coordination through the exocyclic amino group's nitrogen atom. mdpi.com

| Structural Feature | Derivative Class | Observed Chemical Activity |

|---|---|---|

| p-MeSO₂ group on C-5 phenyl ring | 5,5-Diarylhydantoins | Orients the molecule within the COX-2 binding site; forms H-bond with Arg⁵¹³. nih.gov |

| Unsubstituted N-1 position | N-3 substituted 5,5-diarylhydantoins | N-1 proton acts as a hydrogen bond donor to enzyme residues (e.g., Arg¹²⁰). nih.gov |

| Exocyclic C=C double bond at C-5 | 5-Methylidene-3-phenylhydantoin | Acts as a dipolarophile in regioselective [3+2] cycloaddition reactions. nih.govresearchgate.net |

| Amino group at N-3 | 3-Amino-5-methyl-5-phenyl-hydantoin | Acts as a monodentate ligand, coordinating to Pt(IV) via the amino nitrogen. mdpi.com |

Theoretical and Computational Chemistry Studies of 3 Methyl 5 Phenylhydantoin

Quantum Chemical Calculations

Quantum chemical calculations form the bedrock of modern computational studies on molecules like 3-Methyl-5-phenylhydantoin. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating hydantoin (B18101) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net Studies on related 3-phenylhydantoin systems utilize DFT to predict a wide array of properties. For instance, DFT calculations are employed to rationalize the regioselectivity observed in chemical reactions, such as the 1,3-dipolar cycloaddition of nitrile imines to hydantoin derivatives. researchgate.netmdpi.comnih.gov

Researchers commonly use hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-311++G(d,p) to perform these calculations. researchgate.netmdpi.com This level of theory has proven reliable for predicting optimized molecular geometries, vibrational frequencies (IR spectra), and electronic properties like HOMO-LUMO energy gaps. mdpi.combas.bg Furthermore, DFT is used to explore intermolecular interactions and to compute global reactivity descriptors that shed light on the molecule's chemical behavior. researchgate.net In studies of platinum complexes with hydantoin-based ligands, DFT has been successfully used to predict the molecular structures of both the organic ligand and the final metal complex. bas.bg

Alongside DFT, other quantum chemical methods have been applied to the study of hydantoins. Ab initio methods, which are based on first principles without empirical parameterization, are often used for high-accuracy benchmark calculations, although they are more computationally demanding. researchgate.net

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster alternative for larger systems or for preliminary analysis. Methods like MOPAC have been used to perform calculations on 5-substituted 5-phenylhydantoins to help in the assignment of electronic absorption bands observed in UV/Vis spectra. researchgate.net Another study utilized semi-empirical calculations to model the collision-induced dissociation (CID) fragmentation patterns in mass spectrometry for a related compound, 5-(p-methylphenyl)-5-phenylhydantoin, demonstrating the utility of these methods in analytical applications. sdsu.edu

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional arrangement of atoms in this compound is fundamental to explaining its properties. Computational methods provide detailed insights into its preferred shapes and the energy associated with them.

The optimized molecular structure corresponds to the lowest energy arrangement of atoms. This geometry is typically determined computationally by minimizing the energy of the molecule with respect to the positions of its nuclei. For hydantoin derivatives, DFT calculations have been shown to yield structural parameters, such as bond lengths and angles, that are in good agreement with experimental data obtained from X-ray crystallography. mdpi.com The core hydantoin ring (an imidazolidine-2,4-dione) is nearly planar, with the substituents occupying specific spatial orientations. researchgate.net

Below is a table representing typical geometric parameters for a hydantoin ring core, derived from computational studies on related structures.

| Parameter | Atom(s) | Typical Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.39 |

| C2=O | 1.22 | |

| C2-N3 | 1.38 | |

| N3-C4 | 1.42 | |

| C4=O | 1.21 | |

| C4-C5 | 1.53 | |

| Bond Angle (°) | C5-N1-C2 | 112.0 |

| N1-C2-N3 | 108.5 | |

| C2-N3-C4 | 114.0 | |

| N3-C4-C5 | 104.5 | |

| C4-C5-N1 | 101.0 |

The presence of the phenyl group at the C5 position introduces rotational freedom, leading to different conformational isomers (rotamers). Computational studies on 3-aryl-5-phenylhydantoins have explored this conformational landscape. cdnsciencepub.com These analyses show that the rotational energy profile of the C3-phenyl group has two shallow minima of nearly identical energy, with dihedral angles of approximately 60° and 120°. cdnsciencepub.com The energy barrier separating these rotational isomers is typically small, often less than 1 kcal/mol. cdnsciencepub.com

These studies also reveal that stereochemical information can be transmitted between the aryl group at the N3-position and the substituent at the C5-position. This is facilitated by small deviations from planarity in the hydantoin ring, which can lead to unequal energies of the conformational ground states. cdnsciencepub.com The preferred conformation often involves the bulky ortho substituent of the aryl group and the C5 substituent being positioned to minimize steric hindrance. cdnsciencepub.com

Electronic Structure and Reactivity Indices

The arrangement of electrons in a molecule dictates its reactivity. Theoretical calculations provide a quantitative framework for understanding the electronic structure through various indices.

Studies on related hydantoin systems have used DFT to calculate conceptual reactivity descriptors. researchgate.net The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is a key indicator of chemical stability. researchgate.net

Beyond FMOs, global and local reactivity indices derived from DFT are used to predict chemical behavior. Global indices like chemical potential, hardness, and electrophilicity provide a general overview of a molecule's reactivity. researchgate.net Local reactivity is analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.comresearchgate.net For example, in a study on 5-methylidene-3-phenylhydantoin, the unsubstituted C4 carbon of the double bond was identified as the most electrophilic center, a prediction derived from the analysis of Fukui functions. mdpi.com

The following table summarizes key electronic structure concepts and reactivity indices.

| Descriptor | Abbreviation | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital | HOMO | Region of highest electron density; relates to nucleophilicity/electron-donating ability. |

| Lowest Unoccupied Molecular Orbital | LUMO | Region most susceptible to receiving electrons; relates to electrophilicity/electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

| Chemical Hardness | η | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Global Electrophilicity | ω | Measures the overall electrophilic nature of a molecule. |

| Fukui Functions | f(r) | Identifies the most reactive atomic sites within a molecule for specific types of attack. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.

For hydantoin derivatives, including this compound, Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these frontier orbitals. researchgate.netmdpi.com Studies on similar 3,5-disubstituted-5-phenylhydantoins have shown that the nature of substituents can significantly influence the HOMO and LUMO energy levels. mdpi.comresearchgate.net For instance, electron-withdrawing groups tend to lower the energies of both frontier orbitals. mdpi.com

In the context of cycloaddition reactions involving hydantoin derivatives, the HOMO-LUMO energy gap helps to determine whether the reaction proceeds via a normal-electron demand or an inverse-electron demand mechanism. mdpi.com For example, in the reaction of a nitrile imine with 5-methylidene-3-phenylhydantoin, the interaction between the HOMO of the nitrile imine and the LUMO of the hydantoin derivative was found to be energetically more favorable, indicating a normal-electron demand cycloaddition. mdpi.com

Table 1: Frontier Molecular Orbital Energies for a Related Hydantoin System This table presents data for a similar reaction system to illustrate the concept, as specific HOMO-LUMO energy values for this compound were not available in the search results.

| Reactant | HOMO (eV) | LUMO (eV) |

| Dipolarophile 6 | -7.02 | -0.99 |

| 1,3-dipole 5a | -4.78 | -1.62 |

| Data from a study on the cycloaddition of nitrile imines to 5-methylidene-3-phenylhydantoin. mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For hydantoin derivatives, MEP analysis reveals that the regions of most negative potential are generally located around the carbonyl oxygen atoms, making them the primary sites for electrophilic interactions. researchgate.netscispace.com Conversely, the area around the N-H group exhibits a positive electrostatic potential, indicating its role as a hydrogen bond donor. scispace.com These computational findings are crucial for understanding the intermolecular interactions that govern the crystal packing and biological activity of these compounds. rsc.org

Atomic Charge Distribution Analysis (e.g., Mulliken Population Analysis, NBO)

Atomic charge distribution analysis provides quantitative information about the partial charges on each atom within a molecule. researchgate.net Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are frequently used for this purpose. researchgate.netstackexchange.com While Mulliken charges are computationally inexpensive, they are known to be highly dependent on the basis set used and may provide only qualitative results. stackexchange.com NBO analysis, on the other hand, is considered more reliable as it is based on the electron density and provides a better description of charge distribution and intramolecular interactions, such as hyperconjugation. researchgate.netstackexchange.com

In studies of hydantoin derivatives, these analyses help in understanding the electronic environment of the molecule. researchgate.net For instance, NBO analysis can reveal charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

Non-Covalent Interactions and Supramolecular Architectures

Non-covalent interactions play a pivotal role in determining the three-dimensional structures and properties of molecular crystals. rsc.org For this compound and related compounds, these interactions, particularly hydrogen bonding and π-π stacking, dictate the formation of complex supramolecular architectures. rsc.orgacs.org

Hydrogen Bonding Patterns

The hydantoin ring contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen atoms), making it highly susceptible to forming hydrogen bonds. researchgate.netnih.gov In the crystal structures of 5,5'-substituted hydantoins, N-H···O hydrogen bonds are the dominant intermolecular interaction, leading to the formation of various supramolecular motifs like chains, dimers, and rings. acs.orgresearchgate.net

For 5-methyl-5-phenyl hydantoin, the crystal packing is governed by N-H···O hydrogen bond interactions, which form chains and edge-fused 12-membered rings. researchgate.net The specific patterns of these hydrogen bonds can be described using graph-set notation, such as C(4) and R²₂(8), which denote chains and dimeric rings, respectively. acs.orgresearchgate.net The presence of these strong interactions significantly influences the physical properties of the crystal. mdpi.com

π-π Stacking and Other Intermolecular Forces

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. researchgate.netrsc.org For similar hydantoin structures, this analysis has shown that while hydrogen bonds are significant, other contacts like H···H and C-H···O also make substantial contributions to the crystal packing. researchgate.net In some cases, C-H···π interactions, where a C-H bond points towards the face of a phenyl ring, can also be observed. researchgate.netdoi.org

Thermodynamic and Energetic Studies

Thermochemical studies provide valuable data on the energetic properties of compounds. For hydantoin derivatives, experimental techniques like static-bomb combustion calorimetry have been used to determine the molar energies of combustion. researchgate.net From these values, the standard molar enthalpies of formation (ΔfH°) in the crystalline phase can be calculated. researchgate.net

For 5-methyl-5-phenylhydantoin (B155086), the molar combustion energy has been determined to be -(4984.61 ± 0.87) kJ mol⁻¹, leading to a standard molar enthalpy of formation in the crystalline phase of -(378.40 ± 1.58) kJ mol⁻¹ at 298.15 K. researchgate.net These experimental data can be complemented by computational studies to derive gas-phase enthalpies of formation, which are crucial for understanding the intrinsic stability of the molecule. researchgate.netmdpi.com

A comparative analysis of the gas-phase enthalpies of formation for several imidazolidine (B613845) derivatives, including 5-methyl-5-phenylhydantoin, provides insights into the effects of substitution on the molecule's energetics. mdpi.com

Enthalpies of Formation and Combustion (Condensed and Gas Phase)

The energetic properties of this compound have been determined through experimental techniques such as static-bomb combustion calorimetry, which measures the energy released upon combustion. researchgate.netresearchgate.net These experimental values are crucial for deriving the standard molar enthalpies of formation.

Research has established the molar combustion energy for this compound in its crystalline state. researchgate.netresearchgate.net From this, the standard molar enthalpy of formation (ΔfH°) in the crystalline phase at a standard temperature of 298.15 K has been calculated. researchgate.net The molar energy of combustion for crystalline this compound was determined to be -(4984.61 ± 0.87) kJ mol⁻¹. researchgate.netresearchgate.net This value led to the calculation of the standard molar enthalpy of formation in the crystalline phase as -(378.40 ± 1.58) kJ mol⁻¹. researchgate.netresearchgate.net

Thermochemical studies have also investigated the enthalpy of sublimation, which is essential for deriving the gas-phase enthalpy of formation from the condensed phase data. researchgate.netmdpi.com The introduction of a phenyl group at the 5-position of the hydantoin ring has been noted to have a destabilizing effect, increasing the enthalpy of formation when compared to a methyl group at the same position. mdpi.com

The key thermochemical data for the condensed phase of this compound are summarized below.

Table 1: Experimental Thermochemical Data for this compound (Condensed Phase)

| Parameter | Value (kJ mol⁻¹) |

|---|---|

| Molar Combustion Energy (ΔcU°) | -4984.61 ± 0.87 |

| Standard Molar Enthalpy of Formation (ΔfH°(cr)) | -378.40 ± 1.58 |

Data sourced from combustion calorimetry experiments at T = 298.15 K. researchgate.netresearchgate.net

Proton Affinities and Related Energetic Properties

Computational analyses, often employing Density Functional Theory (DFT) with methods like B3LYP, G3MP2B3, and G4MP2, have been used to calculate the proton affinities of various atoms within the hydantoin ring system. researchgate.netresearchgate.net For the general hydantoin structure, the carbonyl oxygen atom of the urea (B33335) moiety is typically found to be the most basic site. researchgate.net These computational models provide a framework for understanding how substituents, such as the methyl and phenyl groups in this compound, might influence the basicity of different sites on the molecule.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Hydantoin |

| 5-methylhydantoin |

| 5,5-diphenylhydantoin |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for 3-Methyl-5-phenylhydantoin and its Derivatives

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from complex matrices. The choice of method often depends on the specific analytical challenge, such as resolving enantiomers or detecting trace amounts of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of hydantoin (B18101) derivatives. researchgate.net Method development for this compound often involves reverse-phase HPLC (RP-HPLC) to assess properties like lipophilicity. scribd.com

For the separation of chiral hydantoin derivatives, normal-phase HPLC is frequently employed with polysaccharide-based chiral stationary phases (CSPs). Studies have shown that CSPs like Chiralpak AD, Chiralcel OD, and Chiralcel OJ can effectively separate enantiomers of various hydantoin derivatives. ucl.ac.beresearchgate.net The choice of mobile phase, typically a mixture of n-hexane and an alcohol like 2-propanol, is critical for achieving optimal separation. ucl.ac.bemdpi.com For instance, a mobile phase of n-hexane/2-propanol (90/10, v/v) has been successfully used. mdpi.com UV detection is commonly set at 254 nm for these analyses. ucl.ac.be

The development of HPLC methods also extends to the determination of enantiomeric purity. For some hydantoin derivatives, pre-column derivatization followed by separation on a chiral column has proven effective. researchgate.net

Table 1: HPLC Parameters for Chiral Separation of Hydantoin Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phases | Chiralpak AD, Chiralcel OD, Chiralcel OJ, CHIRAL ART Amylose-SA, CHIRAL ART Cellulose-SB | ucl.ac.beresearchgate.netmdpi.com |

| Mobile Phase | n-hexane/2-propanol mixtures (e.g., 90/10, v/v) | ucl.ac.bemdpi.com |

| Flow Rate | Typically 1.0 mL/min | ucl.ac.be |

| Detection | UV at 254 nm | ucl.ac.be |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) provides a rapid and efficient method for the analysis of hydantoin derivatives, particularly in drug monitoring. nih.gov For the analysis of mephenytoin (B154092) (3-methyl-5-ethyl-5-phenylhydantoin) and its primary metabolite, desmethylmephenytoin, a GC method using 5-methyl-5-phenylhydantoin (B155086) as an internal standard has been developed. This method involves extraction and subsequent off-column derivatization to their pentyl derivatives. researchgate.net

GC analysis of hydantoin derivatives often utilizes columns such as SE-52 on Chromosorb W or OV-17 on Gas Chrom CLP. karger.com The operating conditions, including column temperature and carrier gas flow rate, are optimized to achieve good separation and peak resolution. For instance, a column temperature of 248°C and a nitrogen carrier gas flow of 25-30 ml/min have been reported. karger.com In some applications, derivatization, such as flash methylation, is performed prior to GC analysis to improve the volatility and chromatographic behavior of the compounds. karger.com

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

The separation of enantiomers of chiral hydantoins is of significant interest due to potential differences in their pharmacological and toxicological properties. ucl.ac.be Chiral chromatography, particularly using polysaccharide-based chiral stationary phases (CSPs) in HPLC, is the most common approach for this purpose. ucl.ac.beresearchgate.net

Columns such as Chiralpak AD, Chiralcel OD, and Chiralcel OJ have demonstrated broad applicability in resolving a wide range of chiral hydantoin derivatives under normal-phase conditions. ucl.ac.beresearchgate.net For example, Chiralpak AD has been shown to separate 17 out of 18 new chiral hydantoin derivatives studied. ucl.ac.beresearchgate.net The enantiorecognition ability of these CSPs is influenced by the substituents on the hydantoin ring, with bulky, electron-rich groups at the C5 position generally favoring stereoselective interactions. ucl.ac.beresearchgate.net

Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the chiral separation of hydantoins, often providing faster separations than HPLC. mdpi.com Immobilized polysaccharide-based columns are also effective in SFC, using mobile phases such as carbon dioxide mixed with an alcohol modifier. mdpi.com

Hyphenated Techniques (LC-MS/MS, GC-MS) for Detection and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry, are invaluable for the analysis of this compound and its derivatives.

LC-MS/MS has been successfully used for the quantification of hydantoin derivatives like phenytoin (B1677684) and its major metabolite in biological matrices such as rat plasma and brain tissue. nih.gov These methods offer high sensitivity, with calibration curves covering ranges from nanograms per milliliter in plasma to nanograms per gram in brain tissue. nih.gov The use of multiple reaction monitoring (MRM) mode enhances the specificity and sensitivity of the analysis. nih.gov

GC-MS is another powerful tool, particularly for identifying unknown metabolites and for comprehensive drug screening. karger.comastrochem.org It has been instrumental in the identification of metabolites of diphenylhydantoin in urine from both rats and humans. karger.com The combination of GC separation with mass spectral data allows for the confident identification of compounds, even at low concentrations. karger.com For some analyses, derivatization of the analytes is performed to improve their GC-MS properties. astrochem.org

Table 2: Examples of Hyphenated Techniques for Hydantoin Analysis

| Technique | Application | Key Features | Reference |

|---|---|---|---|

| LC-MS/MS | Quantification of phenytoin and its metabolite in plasma and brain | High sensitivity (ng/mL range), MRM for specificity | nih.gov |

| GC-MS | Identification of drug metabolites in urine | Confident identification of unknown compounds | karger.com |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the unambiguous structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy provides detailed information about the molecular structure of a compound.

¹H NMR spectroscopy of this compound reveals characteristic signals for the protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet, while the methyl group gives a singlet. The NH protons of the hydantoin ring also show distinct signals. jst.go.jptandfonline.com Lanthanide shift reagents can be used to induce significant shifts in the ¹H NMR spectrum, which can help to resolve overlapping signals and aid in structural assignment, even in polar solvents. tandfonline.comtandfonline.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the carbonyl carbons of the hydantoin ring, the carbons of the phenyl group, the methyl carbon, and the C5 carbon of the hydantoin ring. jst.go.jp

2D-NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for confirming the structure of hydantoin derivatives. jst.go.jpmdpi.comresearchgate.net HMBC experiments are particularly useful for establishing long-range correlations between protons and carbons, which helps to piece together the molecular structure. jst.go.jp NOESY experiments can provide information about the spatial proximity of different protons, which is valuable for stereochemical assignments. mdpi.comresearchgate.net

Table 3: Representative NMR Data for Hydantoin Derivatives

| Nucleus | Type of Experiment | Application | Reference |

|---|---|---|---|

| ¹H NMR | 1D with/without shift reagents | Proton environment and signal resolution | jst.go.jptandfonline.comtandfonline.com |

| ¹³C NMR | 1D | Carbon skeleton determination | jst.go.jp |

| 2D-NMR | HMBC, HSQC, NOESY | Structural confirmation and stereochemical analysis | jst.go.jpmdpi.comresearchgate.net |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-methyl-5-ethyl-5-phenylhydantoin (Mephenytoin) |

| 5-methyl-5-phenylhydantoin |

| Allyl bromide |

| Benzyl (B1604629) bromide |

| Bromoacetate |

| Carbon dioxide |

| Desmethylmephenytoin |

| Diphenylhydantoin (Phenytoin) |

| n-hexane |

| 2-propanol |

| Nitrogen |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of this compound. The molecular weight of this compound is 190.20 g/mol . rsc.orgdrugfuture.comfda.gov Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's elemental composition (C₁₀H₁₀N₂O₂). nih.govrsc.orgdrugfuture.com

In addition to providing the molecular weight, mass spectrometry can be used to study the fragmentation pattern of the molecule. Techniques such as gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (MS-MS) are employed to analyze the fragments produced upon ionization. nih.gov For the related compound 5-methyl-5-phenylhydantoin, GC-MS analysis reveals characteristic fragment ions at m/z 104 and 175. nih.gov The fragmentation pattern of this compound provides valuable structural information, helping to confirm the connectivity of atoms within the molecule. For instance, in a study of mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin), electron-impact mass spectrometry was used to analyze the ethylated derivatives of the compound and its metabolite. nih.gov

Table 2: Molecular Weight and Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | nih.govrsc.orgdrugfuture.com |

| Molecular Weight | 190.20 g/mol | rsc.orgdrugfuture.comfda.gov |

| Monoisotopic Mass | 190.074227566 Da | nih.gov |

Advanced Separation and Detection Strategies

The analysis of this compound, especially in complex matrices, often requires advanced separation and detection techniques. High-performance liquid chromatography (HPLC) is a cornerstone method for the separation of hydantoin derivatives. mdpi.comncats.io Chiral HPLC, in particular, is crucial for the separation of enantiomers of chiral hydantoins. chromatographyonline.comsigmaaldrich.com Various chiral stationary phases (CSPs), such as those based on macrocyclic antibiotics like vancomycin, have been successfully employed for the enantioseparation of 5-methyl-5-phenylhydantoin. sigmaaldrich.commst.edu The separation can be optimized by adjusting the mobile phase composition, pH, and temperature. mst.edugoogle.com

Supercritical fluid chromatography (SFC) presents another powerful separation technique, often used in chiral separations as a complementary method to HPLC. chromatographyonline.com For detection, HPLC systems are commonly coupled with UV-Vis or DAD detectors. mdpi.comncats.iooup.com For highly sensitive and selective quantification, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. sigmaaldrich.com These techniques combine the excellent separation capabilities of LC with the definitive identification and quantification power of MS. In a method for the related compound mephenytoin, selective ion monitoring (SIM) was used for its measurement in plasma, demonstrating the high sensitivity of mass spectrometric detection. nih.gov Gas chromatography with a nitrogen-sensitive detector has also been utilized for the analysis of related hydantoins. researchgate.net

Non Clinical Biological and Biochemical Research of 3 Methyl 5 Phenylhydantoin Derivatives

Enzyme Interaction Studies (in vitro, non-clinical mechanistic focus)

Cyclooxygenase (COX) Isozyme Inhibition (in vitro, non-clinical)

Derivatives of 3-Methyl-5-phenylhydantoin have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key in the bioconversion of arachidonic acid to prostaglandins. researchgate.net Research has focused on the differential inhibition of the two main isoforms, COX-1 and COX-2.

A series of 5,5-diarylhydantoin derivatives, which include structures related to this compound, were designed and synthesized to target COX-2 selectively. researchgate.net In this series, the substitution on the N-3 position of the hydantoin (B18101) ring was found to be a critical determinant of COX-2 inhibitory activity. researchgate.net One notable compound, 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin, demonstrated high potency and selectivity as a COX-2 inhibitor with an IC50 value of 0.077 µM and a selectivity index greater than 1298. researchgate.net This selectivity was significantly higher than that of the reference drug, celecoxib. researchgate.net Molecular modeling studies suggested that the methylsulfonyl group on the C-5 phenyl ring fits into a secondary pocket of the COX-2 active site, contributing to its selective inhibition. researchgate.net

Further studies on other hydantoin derivatives have also highlighted their potential as COX-2 inhibitors. nih.gov For instance, the expression of the COX-2 gene was examined in human breast cancer cells treated with 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives, indicating an interest in the broader anti-inflammatory and related activities of this class of compounds. nih.gov

Interactive Table: In Vitro COX Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin | COX-2 | 0.077 | >1298 |

Other Enzyme Modulatory Activities (non-clinical mechanistic)

Beyond COX inhibition, derivatives of this compound have been explored for their interactions with other enzymes in non-clinical, in-vitro settings.

Sirtuin Inhibition: Certain 3-benzyl-5-benzylidenehydantoin derivatives have shown inhibitory activity against SIRT1 and SIRT2. amazonaws.com The simultaneous inhibition of these two sirtuin enzymes is considered a potential strategy in some therapeutic areas. amazonaws.com

B-cell lymphoma-2 (Bcl-2) Inhibition: A series of 26 Bcl-2 inhibitory derivatives were synthesized. amazonaws.com Compounds with a substituted C5-phenyl ring and substituted phenylsulfonamides demonstrated mild inhibitory activity, with IC50 values ranging from 3.7 to 15 µM. amazonaws.com

Matrix Metalloproteinase (MMP) Inhibition: Research into the derivatization of the 5-position of the hydantoin ring led to the discovery of potent inhibitors of ADAMTS-4 and ADAMTS-5, with one compound showing IC50 values of 4 nM for both enzymes and high selectivity over several MMPs. amazonaws.com

Cytochrome P450 (CYP) Enzyme Interactions: Phenytoin (B1677684), a related hydantoin, is known to be metabolized by CYP2C9. nih.gov Valproic acid, another antiepileptic drug, can inhibit CYP2C9, CYP2C19, and CYP3A4. mdpi.com This highlights the potential for hydantoin derivatives to interact with these crucial drug-metabolizing enzymes.

Receptor Binding Studies (in vitro, non-clinical models)

In vitro receptor binding studies have been conducted to understand the interaction of this compound derivatives with various receptors. For example, a series of novel hydantoin derivatives were evaluated for their affinity towards the serotonin (B10506) 5-HT7 receptor. acs.org These studies are crucial for determining the selectivity and potential off-target effects of these compounds. Radioligand binding assays are commonly employed, where the ability of the test compounds to displace a radiolabeled ligand from its receptor is measured. acs.orgacs.org Such studies have identified potent ligands with subnanomolar affinity for the 5-HT3 receptor among related arylpiperazine derivatives. acs.org

Cellular Activity Studies in Non-Human Cell Lines and Models

In Vitro Cytotoxicity on Cancer Cell Lines (without clinical implications)

The cytotoxic effects of this compound derivatives have been evaluated in various cancer cell lines.

One study investigated a novel dinuclear platinum complex with 3-amino-5-methyl-5-phenylhydantoin. researchgate.net This complex exhibited concentration-dependent cytotoxic effects against human tumor cell lines, with activity comparable or superior to cisplatin, particularly against CaCo-2 and Neuro-2A cells. researchgate.net

Another study synthesized a series of 3,5-disubstituted hydantoin derivatives and tested their cytostatic activities. nih.gov For instance, 3-cyclohexyl-5-phenyl hydantoin showed inhibitory activity against HeLa (cervical carcinoma) and MCF-7 (breast carcinoma) cell lines with IC50 values of 5.4 µM and 2 µM, respectively. nih.govscispace.com However, it also displayed cytotoxicity towards normal human fibroblasts. nih.govscispace.com In contrast, the 3-benzhydryl-5-phenyl substituted hydantoin derivative exhibited moderate inhibitory activity against several cancer cell lines (HeLa, MCF-7, MiaPaCa-2, H 460, and SW 620) with IC50 values between 20-23 µM, but importantly, it did not affect normal fibroblasts. nih.govscispace.com

Platinum(II) complexes with 3-substituted-5-methyl-5-(4-pyridyl)hydantoin ligands also demonstrated cytotoxicity against a panel of human tumor cell lines, with the most lipophilic complex showing IC50 values comparable to cisplatin. researchgate.net Furthermore, novel hydantoin derivatives linked to sulfonamides and amines showed moderate anti-cancer activity against the A549 lung cancer cell line, with one compound achieving 55.1% inhibition of cell viability. researchgate.net In the case of the MCF-7 breast cancer cell line, certain derivatives demonstrated inhibition percentages ranging from 64% to 74%. researchgate.net

Interactive Table: In Vitro Cytotoxicity of this compound Derivatives on Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) |

|---|---|---|